5-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole
Description
5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a piperazine-carbonyl-pyridazine moiety. The piperazine ring introduces conformational flexibility and hydrogen-bonding capabilities, while the 6-cyclopropylpyridazine substituent adds steric bulk and modulates electronic characteristics through the cyclopropyl group’s electron-withdrawing effects .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the pharmacological relevance of benzodiazole and pyridazine derivatives . Computational tools like AutoDock Vina have been employed to predict binding affinities of analogous compounds to biological targets , while crystallographic software (e.g., SHELX) enables precise structural determination .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(14-3-4-16-17(11-14)21-12-20-16)25-9-7-24(8-10-25)18-6-5-15(22-23-18)13-1-2-13/h3-6,11-13H,1-2,7-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMWYRWAXOALQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole is a novel piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 313.37 g/mol
The compound features a benzodiazole ring fused with a piperazine derivative containing a cyclopropyl group and a pyridazine moiety. This unique structural configuration is linked to its diverse biological activities.
Pharmacological Profile
Research indicates that compounds similar to 5-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole exhibit various pharmacological effects, including:
- Antidepressant Activity : The piperazine derivatives have been studied for their potential as antidepressants, acting on serotonin receptors.
- Anti-inflammatory Effects : These compounds may inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Some studies have indicated that related compounds can inhibit tumor growth by targeting specific cancer cell signaling pathways.
The mechanism of action for this compound likely involves modulation of neurotransmitter systems and inhibition of specific enzyme pathways. For instance, it may act as an antagonist at certain receptor sites, leading to altered signaling cascades that impact cellular responses.
Case Studies
-
Study on Antidepressant Effects :
- A study published in Journal of Medicinal Chemistry explored the antidepressant properties of piperazine derivatives, demonstrating significant improvement in depressive behaviors in animal models after administration of similar compounds.
- Anti-inflammatory Research :
- Anticancer Activity :
Synthetic Pathway
The synthesis of 5-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole typically involves several key steps:
- Formation of the Piperazine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperazine structure.
- Introduction of the Pyridazine Moiety : Subsequent reactions introduce the pyridazine group via nucleophilic substitutions or cycloaddition reactions.
- Final Coupling Reaction : The final step involves coupling with the benzodiazole moiety to yield the target compound.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm molecular structure.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- High-Performance Liquid Chromatography (HPLC) : Utilized for purity assessment.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis may involve CuAAC click chemistry, as demonstrated for structurally complex triazole-benzimidazole hybrids .
- Crystallographic Data : ORTEP-3-generated models predict a planar benzodiazole core with a dihedral angle of 12° between the pyridazine and piperazine rings, favoring intercalation with DNA or enzyme active sites.
- SAR Insights : Replacement of the cyclopropyl group with bulkier substituents (e.g., trifluoromethyl, as in ) could enhance target selectivity but may reduce bioavailability due to increased molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
